molecular formula C14H17ClN4O2S B13448121 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine

Cat. No.: B13448121
M. Wt: 340.8 g/mol
InChI Key: IMGYWMAYVRTYBR-UHFFFAOYSA-N
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Description

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine is a chemical compound with the molecular formula C14H17ClN4O2S and a molecular weight of 340.83 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under specific conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, using appropriate piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine position.

Scientific Research Applications

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(methylsulfonyl)benzene: A related compound with a similar sulfonyl group but different core structure.

    Vismodegib: A compound with a similar sulfonyl group used in cancer treatment.

Uniqueness

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17ClN4O2S

Molecular Weight

340.8 g/mol

IUPAC Name

7-chloro-N-(1-methylsulfonylpiperidin-4-yl)quinazolin-4-amine

InChI

InChI=1S/C14H17ClN4O2S/c1-22(20,21)19-6-4-11(5-7-19)18-14-12-3-2-10(15)8-13(12)16-9-17-14/h2-3,8-9,11H,4-7H2,1H3,(H,16,17,18)

InChI Key

IMGYWMAYVRTYBR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CC(=C3)Cl

Origin of Product

United States

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